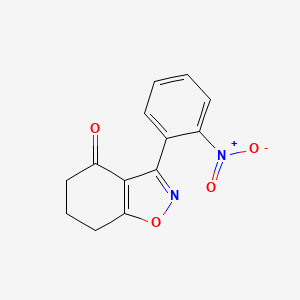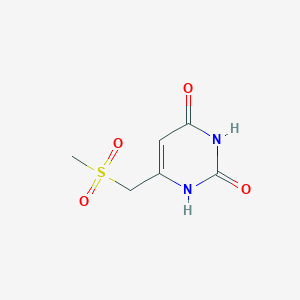![molecular formula C9H16ClNO4 B8650376 chloromethyl 2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B8650376.png)
chloromethyl 2-[(tert-butoxycarbonyl)amino]propanoate
描述
chloromethyl 2-[(tert-butoxycarbonyl)amino]propanoate is a chemical compound used in various fields of scientific research and industrial applications. It is known for its unique properties and reactivity, making it a valuable compound in organic synthesis and other chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of chloromethyl 2-[(tert-butoxycarbonyl)amino]propanoate typically involves the reaction of 2-tert-Butoxycarbonylamino-propionic acid with chloromethyl reagents under controlled conditions. The process often requires the use of protecting groups to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable method compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
chloromethyl 2-[(tert-butoxycarbonyl)amino]propanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield different derivatives of the original compound, while oxidation reactions may produce oxidized forms of the compound .
科学研究应用
chloromethyl 2-[(tert-butoxycarbonyl)amino]propanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the synthesis of peptides and other biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
作用机制
The mechanism of action of chloromethyl 2-[(tert-butoxycarbonyl)amino]propanoate involves its reactivity with various molecular targets. The compound can interact with nucleophiles, leading to the formation of new chemical bonds. The pathways involved in these reactions depend on the specific conditions and reagents used .
相似化合物的比较
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds share similar protecting groups and are used in similar applications.
Chloromethyl esters: These compounds have similar reactivity and are used in organic synthesis.
Uniqueness
属性
分子式 |
C9H16ClNO4 |
|---|---|
分子量 |
237.68 g/mol |
IUPAC 名称 |
chloromethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C9H16ClNO4/c1-6(7(12)14-5-10)11-8(13)15-9(2,3)4/h6H,5H2,1-4H3,(H,11,13) |
InChI 键 |
MVUAMEQSMWWVQY-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)OCCl)NC(=O)OC(C)(C)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-Hydroxy-1,1-dioxido-2H-naphtho[2,1-e][1,2]thiazin-3-yl)ethanone](/img/structure/B8650308.png)




![2-Benzyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B8650321.png)



![Benzyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B8650355.png)



